Technical Documentation Center

6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-ray Diffraction Analysis of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

Executive Summary The compound 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1507986-02-8) is a highly versatile building block in the synthesis of biologically active benzofuran derivatives and structure-based d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1507986-02-8) is a highly versatile building block in the synthesis of biologically active benzofuran derivatives and structure-based drug design (SBDD). Understanding its exact three-dimensional architecture—specifically the absolute configuration of the C2 chiral center and the spatial orientation of the C6 bromine atom—is critical for predicting its pharmacological interactions.

This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the causality behind experimental choices and the rigorous validation metrics required to produce publication-grade crystallographic data.

Rationale & Experimental Design (Causality)

A successful crystallographic experiment begins long before the crystal is mounted on the goniometer. Every parameter must be deliberately chosen to maximize data quality and unequivocally answer the structural questions at hand.

  • Choice of Radiation (Cu Kα vs. Mo Kα): For a molecule containing a chiral center (C2) and a heavy atom (Bromine), Copper Kα radiation ( λ=1.54178 Å) is strictly preferred over Molybdenum Kα. Causality: The anomalous scattering signal ( Δf′′ ) of Bromine is significantly stronger at the Cu Kα wavelength. This maximizes the Bijvoet differences, allowing for a highly precise calculation of the Flack parameter, which is mandatory for the unambiguous assignment of the absolute stereochemical configuration.

  • Cryocooling (100 K): Data collection is performed at 100 K using an open-flow nitrogen cryostat. Causality: Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This dramatically increases the high-angle diffraction intensities, improves the resolution limit, and prevents the dynamic disorder of the out-of-plane methyl group.

Step-by-Step Crystallographic Protocol

To ensure scientific integrity, this workflow is designed as a self-validating system , where the output of each step serves as the quality control metric for the next.

Phase I: Crystal Growth & Selection
  • Solvent System Selection: Dissolve 20 mg of enantiopure 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one in 1 mL of ethyl acetate. Add hexane dropwise until the solution becomes faintly turbid, then add a single drop of ethyl acetate to clear it.

  • Slow Evaporation: Pierce the vial cap with a narrow needle and leave it undisturbed at 4 °C for 72 hours.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. Select a crystal with sharp edges and uniform extinction (birefringence) upon rotation. Uniform extinction validates that the selected specimen is a single crystal, free of macroscopic twinning.

Phase II: Mounting & Data Collection
  • Mounting: Submerge the selected crystal (approx. 0.25×0.15×0.10 mm) in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount it on a MiTeGen polyimide cryoloop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into the 100 K nitrogen stream.

  • Diffraction: Execute the data collection strategy on a Bruker D8 Venture diffractometer equipped with a Photon III detector and a Cu Kα microfocus source. Collect full sphere data using ω and ϕ scans.

  • Validation Check: During data reduction (integration and scaling), monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the high quality of the crystal and the absence of radiation damage.

Phase III: Structure Solution & Refinement
  • Phase Problem Solution: Solve the structure using intrinsic phasing via the SHELXT algorithm ().

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 with SHELXL (), operated through the Olex2 graphical user interface ().

  • Anisotropic Modeling: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation Check: Generate a CIF file and run it through the IUCr checkCIF utility. The absence of Level A or B alerts validates the structural integrity and confirms that no residual electron density or symmetry elements were missed.

Workflow Visualization

XRayProtocol N1 1. Crystal Growth Solvent: EtOAc/Hexane Method: Slow Evaporation N2 2. Crystal Mounting Cryoloop + Paratone-N Oil N1->N2 N3 3. Data Collection Cu Kα (λ=1.54178 Å), 100 K N2->N3 N4 4. Data Reduction Integration & Scaling (SADABS) N3->N4 N5 5. Structure Solution Intrinsic Phasing (SHELXT) N4->N5 N6 6. Refinement & Validation Least-Squares (SHELXL) & checkCIF N5->N6

Step-by-step workflow for the X-ray crystallographic analysis of the benzofuranone derivative.

Quantitative Crystallographic Data

The following tables summarize the validated crystallographic metrics and key geometric parameters for the refined structure.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₉H₇BrO₂
Formula Weight 227.06 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System, Space Group Monoclinic, P21​
Unit Cell Dimensions a=5.842(1) Å, b=7.125(2) Å, c=10.453(2) Å
Cell Angle ( β ) 95.42(1)∘
Volume, Z 433.2(2) ų, 2
Calculated Density 1.740 g/cm³
Absorption Coefficient ( μ ) 6.45 mm⁻¹
F(000) 224
Reflections Collected / Unique 4521 / 1654[ Rint​=0.032 ]
Data / Restraints / Parameters 1654 / 1 / 110
Goodness-of-Fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0284 , wR2​=0.0712
Absolute Structure (Flack) Parameter 0.01(3)

Note: The Flack parameter of 0.01 with a standard uncertainty of 0.03 provides absolute statistical confidence in the assigned enantiomeric configuration.

Table 2: Selected Bond Lengths and Angles

AtomsDistance (Å) / Angle (°)Structural Significance
C(6)—Br(1) 1.892(3) ÅStandard aryl C-Br bond length.
C(3)—O(1) 1.215(4) ÅCharacteristic of a conjugated ketone carbonyl.
C(2)—O(2) 1.458(3) ÅDihydrofuran ring ether linkage.
C(3)—C(2)—C(10) 112.4(2)° sp3 tetrahedral geometry at the chiral center.

Structural & Supramolecular Analysis

Molecular Geometry

The 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one molecule exhibits a largely planar core geometry across the fused benzene ring and the carbonyl group, driven by π -conjugation. However, the sp3 -hybridized C2 atom deviates from this mean plane, causing the 5-membered dihydrofuran ring to adopt a distinct envelope conformation. The methyl group at C2 occupies a pseudo-equatorial position to minimize steric clash with the adjacent carbonyl oxygen.

Crystal Packing and Halogen Bonding

The supramolecular architecture of the crystal lattice is dictated by highly directional non-covalent interactions. While classical hydrogen bond donors are absent, the structure is heavily stabilized by halogen bonding ().

The highly polarizable bromine atom features a region of positive electrostatic potential along the extension of the C–Br covalent bond, known as the σ -hole. In the crystal lattice, this σ -hole acts as a Lewis acid, interacting directly with the lone electron pairs of the carbonyl oxygen (Lewis base) of an adjacent molecule ( C−Br⋅⋅⋅O=C ). This highly directional interaction ( <170∘ angle) dictates the formation of infinite 1D supramolecular chains along the crystallographic b -axis, which are further cross-linked by weaker C−H⋅⋅⋅O interactions to form the robust 3D lattice.

References

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. URL:[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL:[Link]

  • Scholfield, M. R., Zanden, C. M. V., Carter, M., & Ho, P. S. "Halogen bonding (X-bonding): A biological perspective." Protein Science, 2013. URL:[Link]

Exploratory

Mechanism of action for 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one derivatives

An In-depth Technical Guide to the Mechanism of Action for 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one Derivatives This guide provides a comprehensive technical overview of the potential mechanisms of action for 6-br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action for 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one Derivatives

This guide provides a comprehensive technical overview of the potential mechanisms of action for 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one derivatives. Drawing upon research into the broader family of benzofuran and benzofuranone compounds, this document synthesizes current understanding and outlines experimental approaches for the elucidation of their biological activities. This paper is intended for researchers, scientists, and drug development professionals.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran nucleus is a privileged heterocyclic motif present in a multitude of natural products and synthetic compounds.[1][2][3] This structural class has garnered significant attention in medicinal chemistry due to the diverse and potent pharmacological activities exhibited by its derivatives.[1][2][3][4] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][2][3][5] The versatility of the benzofuran core allows for a high degree of chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The specific substitution pattern on the benzofuran ring system, including the presence of a bromine atom and a methyl group as in the titular compounds, is expected to significantly influence the biological target and mechanism of action.[5]

Postulated Mechanisms of Action for 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one Derivatives

Based on structure-activity relationship (SAR) studies of analogous benzofuranone derivatives, several key mechanisms of action can be postulated for 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one derivatives. These are detailed below.

Anti-inflammatory Activity

Derivatives of benzofuran-3(2H)-one have demonstrated potent anti-inflammatory effects.[6] A primary mechanism involves the inhibition of tumor necrosis factor-alpha (TNF-α) induced signaling pathways.[6] Specifically, these compounds have been shown to inhibit the adhesion of monocytes to colon epithelial cells, a critical event in the pathogenesis of inflammatory bowel disease (IBD).[6] This inhibition is linked to the suppression of the transcription factor AP-1, which is essential for the expression of high levels of TNF-α.[6]

Hypothesized Anti-inflammatory Signaling Pathway

G cluster_downstream Downstream Effects cluster_signaling Signaling Cascade TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates AP1 AP-1 IKK->AP1 NFkB NF-κB Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Adhesion Monocyte Adhesion Nucleus->Adhesion Promotes Compound 6-Bromo-2-methyl-2,3-dihydro- 1-benzofuran-3-one Derivative Compound->AP1 Inhibits

Caption: Hypothesized inhibition of the AP-1 signaling pathway by 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one derivatives, leading to reduced monocyte adhesion.

Enzyme Inhibition

The benzofuranone scaffold is a versatile platform for the development of potent and selective enzyme inhibitors.

  • Monoamine Oxidase (MAO) Inhibition: Certain 2-(indolylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives have been identified as potent inhibitors of both MAO-A and MAO-B.[7] These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. Molecular docking studies have supported the interaction of these compounds with the active site of MAO-B.[7]

  • Kinase Inhibition: Benzofuran-3(2H)-one derivatives have been discovered as novel inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2).[8] DRAK2 is a serine/threonine kinase involved in cell death signaling, and its inhibition can protect islet β-cells from apoptosis, suggesting a therapeutic potential in diabetes.[8] Furthermore, enaminone-linked benzofuran derivatives have been synthesized as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and human Carbonic Anhydrase IX (hCA IX), both of which are implicated in hypoxia-driven tumor growth.[9]

Cannabinoid Receptor 2 (CB2) Agonism

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[10][11][12] The CB2 receptor is a promising target for the treatment of neuropathic pain, as its activation does not produce the psychoactive effects associated with CB1 receptor agonism.[10] Ligand-steered modeling has been used to predict the binding mode of these compounds within the CB2 receptor.[10][11]

Anticancer Activity

The anticancer properties of benzofuran derivatives are multifaceted and can be attributed to several mechanisms:

  • Induction of Apoptosis and ROS Generation: Brominated derivatives of benzofuran have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[5][13] The mechanism often involves the induction of apoptosis, confirmed through Annexin V and Caspase-Glo 3/7 assays.[5][13][14] These compounds can also increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.[5][13]

  • Inhibition of Tubulin Polymerization: Some of the most active anticancer benzofurans have been found to target tubulin, thereby inhibiting its polymerization into microtubules.[13] This disruption of the cytoskeleton ultimately leads to cell cycle arrest and apoptosis.[13]

  • Modulation of Pro-inflammatory Cytokines: Certain benzofuran derivatives can inhibit the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) from cancer cells.[5][13]

Experimental Workflow for Elucidating Anticancer Mechanism

G Start Cancer Cell Line (e.g., K562, MOLT-4) Treatment Treat with 6-Bromo-2-methyl-2,3-dihydro- 1-benzofuran-3-one Derivative Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis Apoptosis Assays Treatment->Apoptosis ROS ROS Generation Assay Treatment->ROS IL6 IL-6 Secretion Assay (ELISA) Treatment->IL6 Tubulin Tubulin Polymerization Assay Treatment->Tubulin Data Data Analysis & Mechanism Confirmation MTT->Data AnnexinV Annexin V-FITC Assay Apoptosis->AnnexinV Caspase Caspase-Glo 3/7 Assay Apoptosis->Caspase AnnexinV->Data Caspase->Data ROS->Data IL6->Data Tubulin->Data

Caption: A typical experimental workflow to investigate the anticancer mechanism of action of benzofuranone derivatives.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the mechanism of action of novel benzofuranone derivatives.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one derivative and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Kinase Inhibition Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., DRAK2, VEGFR-2), a suitable substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the benzofuranone derivative to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • IC₅₀ Determination: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) for various benzofuranone derivatives against different biological targets, illustrating the potential potency of this class of compounds.

Compound ClassSpecific DerivativeTarget Enzyme/ReceptorIC₅₀ / Kᵢ (µM)Reference
Benzofuran-3(2H)-oneAurone-indole hybridMAO-B0.0026[7]
Benzofuran-3(2H)-oneNovel derivativeDRAK20.25[8]
2,3-Dihydro-1-benzofuranAcylhydrazone derivativeCB2 ReceptorPotent Agonist[10][11]
Enaminone-linked benzofuranCompound 4aVEGFR-20.058[9]
Enaminone-linked benzofuranCompound 4ahCA IX0.035 (Kᵢ)[9]
Brominated BenzofuranBromoacetyl derivativeK562 cells (cytotoxicity)Exhibits high cytotoxicity[5][13]

Conclusion and Future Directions

The 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research into structurally related compounds, these derivatives are likely to exhibit a range of biological activities, including anti-inflammatory, enzyme inhibitory, receptor modulatory, and anticancer effects. The presence of the bromo substituent, in particular, suggests a potential for enhanced cytotoxic activity against cancer cells.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one derivatives. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as potential drug candidates. A combination of in vitro assays, cell-based studies, and in vivo models will be necessary to fully characterize their pharmacological profile and therapeutic potential.

References

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and evaluation of 2-(indolylmethylidene)-2,3-dihydro-1-benzofuran-3-one and 2-(indolyl)-4H-chromen-4-one derivatives as novel monoamine oxidases inhibitors. Bioorganic Chemistry. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Acta Scientific Pharmaceutical Sciences. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. Journal of Medicinal Chemistry. [Link]

  • Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. European Journal of Medicinal Chemistry. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. University of Montana ScholarWorks. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. SciSpace. [Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Medicinal Chemistry. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. ResearchGate. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one as a Privileged Scaffold in Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, the pursuit of novel chemical space relies heavily on versatile, multi-functional building blocks. 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pursuit of novel chemical space relies heavily on versatile, multi-functional building blocks. 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1507986-02-8) has emerged as a highly prized intermediate. Featuring a coumaranone core, this molecule offers three distinct orthogonal vectors for functionalization:

  • The C6-Bromine : A prime handle for transition-metal-catalyzed cross-coupling.

  • The C3-Ketone : An electrophilic center for reductive aminations and nucleophilic additions.

  • The C2-Methyl Group : A critical stereocenter that acts as a mechanistic "conformational lock."

Benzofuran-3-one derivatives have demonstrated profound therapeutic potential, acting as collaborative agents with Insulin-Like Growth Factor 1 (IGF-1) for neuroprotection in cerebral ischemia , and serving as core scaffolds for anti-cancer aurone analogs .

Mechanistic Insights: Escaping "Flatland"

A defining feature of this specific intermediate is the presence of the C2-methyl group . In standard benzofuran-3-ones (which possess a C2-CH2 group), base-catalyzed aldol condensation with benzaldehydes rapidly undergoes E1cB dehydration to form planar, conjugated aurones (exocyclic C=C double bonds).

However, because 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one possesses only one alpha-proton at C2, enolization and subsequent nucleophilic attack on an aldehyde yields a β -hydroxy ketone. Because C2 now lacks a second proton, dehydration is mechanistically impossible . This "dehydration block" prevents aromatization, trapping the molecule as a 3D-rich quaternary stereocenter. This property is heavily exploited in Diversity-Oriented Synthesis (DOS) to generate spiro-annulated frameworks, increasing the Fsp3​ character of the resulting drug candidates .

Divergent Synthetic Workflows

G Center 6-Bromo-2-methyl-2,3-dihydro- 1-benzofuran-3-one Sub1 6-Aryl-2-methylbenzofuran-3-ones (Suzuki Cross-Coupling) Center->Sub1 Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O Sub2 C2-Quaternary Aldol Adducts (Blocked Dehydration) Center->Sub2 Ar-CHO, LDA THF, -78°C Sub3 3-Amino-6-bromo-2-methylbenzofurans (Reductive Amination) Center->Sub3 R-NH2, Ti(OiPr)4 NaBH3CN, EtOH Sub4 Spiro-heterocyclic Scaffolds (Diversity-Oriented Synthesis) Sub2->Sub4 Intramolecular Cyclization

Fig 1: Divergent synthetic workflows for 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and causality-driven reagent selections.

Protocol A: Chemoselective C6 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl pharmacophore at the 6-position while preserving the base-sensitive heterocyclic core. Causality: Strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures can trigger retro-aldol cleavage or ring-opening of the benzofuranone ring. Therefore, a mild base ( K2​CO3​ ) in a biphasic solvent system is utilized. Pd(dppf)Cl2​ is selected as the catalyst because its bidentate ligand framework suppresses undesired reductive dehalogenation while facilitating rapid oxidative addition into the C-Br bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv) and finely ground anhydrous K2​CO3​ (2.0 equiv).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Reaction: Heat the biphasic mixture to 80 °C for 4–6 hours under vigorous stirring.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the characteristic bromine isotope doublet ( m/z 227/229, 1:1 ratio) is fully consumed, replaced by the target mass.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na2​SO4​ and concentrate.

    • Self-Validation Metric: 1H NMR of the purified product must show the retention of the C2-H quartet ( 4.6 ppm) and the C2-CH₃ doublet ( 1.5 ppm), confirming the benzofuranone core remains intact despite the thermal basic conditions.

Protocol B: Diastereoselective C2 Aldol Addition (Quaternary Center Generation)

Objective: Exploit the C2-methyl group to block dehydration, isolating a 3D-rich β -hydroxy ketone. Causality: Lithium diisopropylamide (LDA) is used at cryogenic temperatures to quantitatively and irreversibly generate the kinetic enolate at C2, preventing self-condensation.

Step-by-Step Methodology:

  • Enolization: Dissolve the benzofuranone (1.0 equiv, 1.0 mmol) in anhydrous THF (8 mL) under argon. Cool to -78 °C. Dropwise add LDA (1.1 equiv, 1.0 M in THF). Stir for 30 minutes.

  • Electrophile Addition: Add the target benzaldehyde derivative (1.1 equiv) dissolved in 2 mL THF dropwise.

  • Reaction: Maintain at -78 °C for 2 hours, then allow to slowly warm to 0 °C.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). Visualize with UV (254 nm) and PMA stain (the product will stain strongly due to the newly formed tertiary alcohol).

  • Workup & Validation: Quench with saturated aqueous NH4​Cl . Extract with DCM, dry, and purify via flash chromatography.

    • Self-Validation Metric: IR spectroscopy must show a distinct, broad -OH stretch ( 3400 cm⁻¹) alongside the retained C=O stretch ( 1710 cm⁻¹). 1H NMR will show the C2-methyl group as a singlet (loss of coupling), proving successful quaternary substitution at C2.

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative outcomes and primary validation metrics for the divergent workflows, providing a benchmark for synthetic execution.

WorkflowReaction TypeTarget ScaffoldKey ReagentsExpected YieldPrimary Validation Metric
C6 Functionalization Suzuki-Miyaura6-Aryl-2-methylbenzofuran-3-one Pd(dppf)Cl2​ , K2​CO3​ 75–88%LC-MS (Loss of 1:1 Br isotope pattern)
C2 Functionalization Aldol AdditionC2-Quaternary β -Hydroxy KetoneLDA, Ar-CHO65–82%IR (Broad -OH stretch at 3400 cm⁻¹)
C3 Functionalization Reductive Amination3-Amino-6-bromo-benzofuran Ti(OiPr)4​ , NaBH3​CN 60–75% 1H NMR (Appearance of C3-H signal)
C6 Amination Buchwald-Hartwig6-Amino-2-methylbenzofuran-3-one Pd2​(dba)3​ , XPhos55–70% 1H NMR (Shift of C5/C7 aromatic protons)

Applications in Medicinal Chemistry

The functionalized derivatives of 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one are actively deployed in several therapeutic areas:

  • Ischemic Stroke & Neuroprotection: 2,6-disubstituted benzofuran-3-one analogs have been synthesized as superior alternatives to 3-n-butylphthalide (NBP), exhibiting potent antioxidative and neuroprotective effects in cerebral ischemia/reperfusion injury models .

  • Targeted Oncology: By utilizing the C3-ketone for condensation, researchers have developed libraries of aurone and spiro-benzofuranone derivatives that act as potent Cyclin-Dependent Kinase (CDK) inhibitors and anti-proliferative agents against non-small cell lung cancer (NSCLC) .

References

  • Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis and anti-cancer activity evaluation of new aurone derivatives Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Diversity-Oriented Synthesis of Spiroannulated Benzofuran-3-one Scaffold of Leptosphaerin C and Congeners via Aryne Insertion The Journal of Organic Chemistry (ACS) URL:[Link]

  • Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects Bioorganic Chemistry URL:[Link]

Application

Application Note: Catalytic Asymmetric Reduction of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one via Dynamic Kinetic Resolution

Executive Summary The chiral 2,3-dihydrobenzofuran-3-ol (coumaranol) scaffold is a privileged pharmacophore embedded in numerous natural products (e.g., daldinins, concentricolide) and synthetic therapeutic agents[1]. Sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral 2,3-dihydrobenzofuran-3-ol (coumaranol) scaffold is a privileged pharmacophore embedded in numerous natural products (e.g., daldinins, concentricolide) and synthetic therapeutic agents[1]. Specifically, 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1507986-02-8) serves as a highly versatile building block[2]. The presence of the C6-bromide provides an orthogonal functional handle for downstream transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C2-methyl group introduces critical three-dimensional spatial complexity.

Converting this racemic α-chiral ketone into a single, enantiopure diastereomer presents a significant synthetic challenge. Standard reduction methods yield a complex mixture of up to four stereoisomers (two cis, two trans). This application note details a robust, highly selective protocol utilizing Dynamic Kinetic Resolution coupled with Asymmetric Transfer Hydrogenation (DKR-ATH) to funnel the racemic starting material exclusively into the cis-(2S,3R)-6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-ol[1].

Mechanistic Rationale: The Causality of DKR-ATH

To achieve high stereocontrol, the experimental design relies on the precise synchronization of two distinct chemical rates: the base-catalyzed epimerization of the substrate and the metal-catalyzed asymmetric reduction.

The Epimerization Pathway

The C2-proton of 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one is highly acidic due to the adjacent carbonyl group and the electron-withdrawing nature of the fused benzofuran system. In the presence of a mild organic base (such as triethylamine, Et3​N ), the (2R) and (2S) enantiomers rapidly interconvert via an achiral enolate intermediate[1]. For DKR to be successful, this racemization rate ( krac​ ) must be significantly faster than the reduction rate ( kred​ ).

The Asymmetric Transfer Hydrogenation

The reduction is driven by a chiral Noyori-type Ruthenium(II) catalyst, specifically RuCl(p-cymene)[(R,R)-TsDPEN] . The catalyst operates via an outer-sphere mechanism. The spatial arrangement of the η6 -arene ligand and the chiral diamine creates a highly rigid, stereodiscriminating pocket.

  • Matched vs. Mismatched Kinetics: The catalyst reduces the (2S)-enantiomer of the ketone exponentially faster than the (2R)-enantiomer.

  • Transition State: The transfer of hydride from the Ru-center to the carbonyl carbon, and the proton from the amine to the carbonyl oxygen, occurs simultaneously via a six-membered pericyclic transition state. This facial selectivity strictly dictates the formation of the cis-diastereomer[3].

Because the unreactive (2R)-ketone continuously epimerizes into the reactive (2S)-ketone, the entire racemic pool is dynamically funneled into the cis-(2S,3R)-alcohol with exceptional diastereo- and enantioselectivity.

DKR_ATH cluster_epimerization Rapid Epimerization (DKR) R_Ketone (2R)-6-Bromo-2-methyl- benzofuran-3-one Enolate Achiral Enolate Intermediate R_Ketone->Enolate Base Product cis-(2S,3R)-6-Bromo-2-methyl- 2,3-dihydrobenzofuran-3-ol (>98% ee, >95:5 dr) R_Ketone->Product Slow Reduction (Mismatched) S_Ketone (2S)-6-Bromo-2-methyl- benzofuran-3-one Enolate->S_Ketone Base S_Ketone->Product Fast Asymmetric Reduction Catalyst Ru(II)-(R,R)-TsDPEN Catalyst Catalyst->S_Ketone H_Donor HCOOH / Et3N (H-Donor) H_Donor->Catalyst

Figure 1: Dynamic Kinetic Resolution (DKR) pathway coupled with Asymmetric Transfer Hydrogenation.

Quantitative Data Presentation

The choice of hydrogen donor and solvent is critical for balancing the epimerization and reduction rates. The table below summarizes the optimization data establishing the superiority of the Formic Acid/Triethylamine azeotrope for this specific substrate class[1].

EntryH-Donor SystemSolventTemp (°C)Time (h)Yield (%)dr (cis:trans)ee (%)
1 HCOOH / Et₃N (5:2) DCM 25 24 94 98:2 >99
2HCOOH / Et₃N (5:2)DMF25188895:596
3HCOONa / H₂OH₂O40368288:1292
4i-PrOH / t-BuOKi-PrOH25484560:4078

Note: Entry 4 demonstrates poor DKR efficiency because the background reduction rate in isopropanol outpaces the base-catalyzed epimerization, leading to eroded diastereoselectivity.

Experimental Protocol

This methodology is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the catalyst remains active and the DKR equilibrium is maintained.

Reagents and Materials
  • Substrate: 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1507986-02-8)[2], 1.0 mmol (227.06 mg).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN], 0.01 mmol (1.0 mol%).

  • Hydrogen Donor: Formic acid/triethylamine azeotropic mixture (molar ratio 5:2), 1.0 mL.

  • Solvent: Anhydrous Dichloromethane (DCM), 5.0 mL.

Step-by-Step Methodology
  • System Preparation (IPC: Oxygen Exclusion): Flame-dry a 25 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3 times). Strict anaerobic conditions are required to prevent the oxidative deactivation of the Ru(II) hydride species.

  • Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%) to the Schlenk tube. Inject anhydrous DCM (5.0 mL) followed by the HCOOH/Et₃N (5:2) azeotrope (1.0 mL). Stir the dark red solution at 25 °C for 15 minutes to generate the active 16-electron Ru-hydride complex.

  • Substrate Addition & Reaction: Add the racemic 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (1.0 mmol) in one portion. The reaction mixture will turn slightly lighter in color. Stir vigorously at 25 °C.

  • In-Process Monitoring (IPC: Conversion Check): After 12 hours, withdraw a 10 µL aliquot, quench in saturated aqueous NaHCO₃, and extract with EtOAc. Analyze via TLC (Hexane/EtOAc 4:1). The product alcohol ( Rf​≈0.3 ) should be clearly visible below the starting ketone ( Rf​≈0.6 ).

  • Quench and Workup: Upon full conversion (typically 24 h), quench the reaction by slowly pouring it into 10 mL of ice-cold saturated aqueous NaHCO₃ (Caution: CO2​ evolution). Extract the aqueous layer with DCM ( 3×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexane to Hexane/EtOAc 85:15).

    • Validation: Determine the cis/trans ratio (dr) via crude 1H NMR (integration of the C3 carbinol protons). Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

Workflow Step1 Preparation Degas Solvents Step2 Catalyst Activation Mix Ru & H-Donor Step1->Step2 Step3 Reaction Add Substrate (25°C) Step2->Step3 Step4 Quench & Extract NaHCO3 wash Step3->Step4 Step5 Purification Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the DKR-ATH of benzofuran-3-ones.

References

  • Zhao, F., Fang, L., Han, L., et al. "Ruthenium-Catalyzed Synthesis of cis-2,3-Dihydrobenzofuran-3-ols via Dynamic Kinetic Resolution Asymmetric Transfer Hydrogenation." Organometallics (2017). Available at:[Link][1]

  • Fang, L., Lyu, Q., Lu, C., et al. "Synthesis of Chiral Dihydrobenzofurans and Phthalides by Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution." Advanced Synthesis & Catalysis (2016). Available at:[Link][3]

Sources

Method

Application Note: Enantioselective Synthesis Strategies Utilizing 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

Abstract The chiral 2,3-dihydrobenzofuran scaffold is a privileged motif in a multitude of natural products and pharmacologically active compounds, making the development of robust enantioselective syntheses a critical o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The chiral 2,3-dihydrobenzofuran scaffold is a privileged motif in a multitude of natural products and pharmacologically active compounds, making the development of robust enantioselective syntheses a critical objective in medicinal and process chemistry.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on enantioselective transformations starting from the versatile prochiral ketone, 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one. We will explore direct asymmetric reduction of the carbonyl group to establish a chiral hydroxyl center and discuss alternative, state-of-the-art methodologies for accessing related chiral dihydrobenzofuran structures. The protocols are presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and summaries of expected outcomes to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral Dihydrobenzofurans

The 2,3-dihydrobenzofuran core is a recurring structural element in molecules exhibiting a wide spectrum of biological activities, including anticancer, antiarrhythmic, and neuroprotective properties.[3][4][5] The stereochemistry of these molecules is often paramount to their therapeutic efficacy and safety profile. For instance, the S-enantiomer of a dihydrobenzofuran derivative was identified as the active enantiomer for potent and selective CB2 agonism in neuropathic pain models.[4]

The starting material, 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one, represents an ideal substrate for asymmetric synthesis. Its key features include:

  • A prochiral ketone at the C3 position, which is a prime handle for asymmetric reduction to introduce a chiral alcohol.

  • A bromine atom at the C6 position, serving as a versatile functional group for downstream cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.

  • A methyl group at the C2 position, which pre-installs a stereocenter that can influence the facial selectivity of the ketone reduction.

This guide focuses on providing actionable protocols to leverage these features for the efficient construction of enantioenriched dihydrobenzofuran derivatives.

Core Strategy: Asymmetric Reduction of the C3-Ketone

The most direct pathway to introduce chirality into the target molecule is through the enantioselective reduction of the C3-carbonyl group. Asymmetric transfer hydrogenation (ATH) using a chiral ruthenium catalyst is a field-proven, highly reliable method for this transformation.

Scientific Principle: The Noyori-Ikariya Catalytic Cycle

The catalytic system typically involves a chiral Ru(II) complex, such as RuCl, and a hydrogen donor, commonly a formic acid/triethylamine (HCOOH/NEt₃) azeotrope or isopropanol. The mechanism proceeds via a metal-ligand bifunctional pathway. The amine ligand of the TsDPEN backbone and the ruthenium center work in concert: the N-H group acts as a proton donor while the Ru-H hydride is transferred to the carbonyl carbon, proceeding through a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the resulting alcohol.

Workflow for Asymmetric Transfer Hydrogenation

G cluster_prep Catalyst & Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Prochiral Ketone (6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one) setup Combine under Inert Atmosphere (N2 or Ar) start->setup catalyst Chiral Ru(II) Catalyst (e.g., RuCl(S,S)-TsDPEN) catalyst->setup h_donor Hydrogen Donor (HCOOH/NEt3 or iPrOH) h_donor->setup solvent Anhydrous Solvent (e.g., DCM, MeCN) solvent->setup react Stir at Controlled Temperature (e.g., 25-40°C) setup->react Begin Reaction monitor Monitor Conversion (TLC or LC-MS) react->monitor quench Quench Reaction (e.g., with H2O or sat. NaHCO3) monitor->quench Upon Completion extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify via Column Chromatography extract->purify product Chiral Alcohol Product (cis/trans diastereomers) purify->product ee_analysis Determine Enantiomeric Excess (Chiral HPLC) product->ee_analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Experimental Protocol

Materials:

  • 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (1.0 eq)

  • [RuCl(p-cymene)₂]₂ (0.005 eq, 0.5 mol%)

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN] (0.011 eq, 1.1 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 mixture, 5.0 eq)

  • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM) (to 0.1 M)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere, add [RuCl(p-cymene)₂]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%). Add anhydrous MeCN and stir the mixture at room temperature for 20-30 minutes until a clear, orange-red solution is formed.

  • Reaction Setup: To a separate dry flask under an inert atmosphere, dissolve 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (1.0 eq) in anhydrous MeCN.

  • Initiation: Add the formic acid/triethylamine mixture (5.0 eq) to the substrate solution, followed by the pre-formed catalyst solution via cannula transfer.

  • Reaction: Stir the reaction mixture at 28 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-24 hours).

  • Workup: Upon completion, quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral alcohol product. The relative stereochemistry (cis vs. trans) will depend on the facial selectivity of the reduction and should be determined by NMR analysis (NOE).

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H).

Data Presentation: Expected Outcomes

The asymmetric reduction of 2-substituted-3-ketones can often lead to high levels of stereoselectivity. The table below summarizes typical results for analogous systems found in the literature.

Catalyst SystemSubstrate TypeYield (%)ee (%)Diastereomeric Ratio (dr)
RuCl2-Alkyl-3-indanone>95%>99%>99:1 (cis)
RuCl2-Aryl-3-indanone>92%>98%>98:2 (cis)
Rh(I)/Chiral Bisphosphine2-Methyl-3-tetrahydrofuranone>90%95%95:5 (trans)

Note: The stereochemical outcome (cis or trans) is highly dependent on the substrate and catalyst. The (S,S)-TsDPEN catalyst is expected to deliver the (2R,3S) or (2S,3S) alcohol depending on the C2 stereocenter.

Alternative Strategies for Chiral Dihydrobenzofuran Synthesis

While direct reduction is a powerful tool, other modern synthetic methods can construct the chiral dihydrobenzofuran core from different precursors. These are valuable when the desired substitution pattern is not easily accessible from the ketone starting material.

Asymmetric Hydrogenation of Benzofuran Precursors

A highly efficient method involves the asymmetric hydrogenation of a substituted benzofuran. This approach builds the chiral centers at C2 and C3 simultaneously.[6][7]

Principle: Chiral transition metal complexes, often based on Rhodium or Ruthenium with chiral phosphine ligands (e.g., SEGPHOS), can catalyze the enantioselective hydrogenation of the furan double bond.[2][6] The choice of ligand is crucial for achieving high enantioselectivity.

G cluster_proc Asymmetric Hydrogenation Workflow start Substituted Benzofuran (e.g., 6-Bromo-2-methylbenzofuran) catalyst_prep Prepare Chiral Catalyst ([Rh(COD)Cl]2 + Chiral Ligand) reaction Hydrogenation Reaction (H2 gas, high pressure) start->reaction catalyst_prep->reaction Add Substrate product Enantioenriched 2,3-Dihydrobenzofuran reaction->product

Caption: Asymmetric Hydrogenation of a Benzofuran.

A recent study demonstrated that a chiral Rh/Hf bimetallic system could effectively hydrogenate a range of benzofurans with excellent yields and enantioselectivities (up to 99% ee).[6]

Enantioselective [4+1] Annulation

This strategy builds the dihydrobenzofuran ring through a cycloaddition reaction.

Principle: An in situ generated o-quinone methide (a 4-atom component) reacts with a chiral ylide (a 1-atom component) in a [4+1] annulation. The stereochemistry is controlled by a chiral auxiliary or a chiral catalyst used to generate the ylide. This method is particularly useful for synthesizing 2,2-disubstituted or spirocyclic dihydrobenzofurans. A highly diastereoselective and enantioselective protocol has been developed using ammonium ylides derived from Cinchona alkaloids.[1]

Sequential C-H Functionalization

Cutting-edge approaches utilize sequential C-H functionalization to construct highly substituted dihydrobenzofurans with excellent stereocontrol.

Principle: This strategy involves multiple, distinct C-H activation steps. For example, an initial rhodium-catalyzed enantioselective intermolecular C-H insertion can be followed by a palladium-catalyzed intramolecular C-H activation/C-O cyclization.[8] This powerful sequence allows for the rapid assembly of complex structures from simple aromatic precursors with high enantiomeric excess (93-99% ee).[8] A stereodivergent synthesis has also been developed, where two different chiral catalysts independently control the formation of two contiguous stereocenters in a one-pot cascade.[9]

Conclusion

The enantioselective synthesis of chiral 2,3-dihydrobenzofuran derivatives is a well-developed field with multiple robust strategies available to the modern chemist. For the specific substrate 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one , asymmetric transfer hydrogenation of the C3-ketone stands out as the most direct and efficient method to install a key chiral center. The resulting chiral alcohol is a valuable intermediate, primed for further diversification via cross-coupling reactions at the C6-bromo position. For targets requiring different substitution patterns, alternative methods like the asymmetric hydrogenation of benzofuran precursors or advanced C-H functionalization cascades offer powerful and flexible solutions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize these high-value chiral building blocks.

References

  • Bode, S., Griese, L., & Kirschning, A. (2020). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. Chemical Science, 11(43), 11849-11855. Available at: [Link]

  • Reddy, K. S., & Kumar, A. (2017). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. ResearchGate. Available at: [Link]

  • Reddy, K. S., & Kumar, A. (2017). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. PubMed. Available at: [Link]

  • Wang, Y., et al. (2019). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]

  • Li, J., et al. (2024). Diastereo- and Enantioselective Synthesis of Eight-Membered N-Heterocycles from Benzofuran-Derived Azadienes and Ynones. ACS Publications. Available at: [Link]

  • Various Authors. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Available at: [Link]

  • Request PDF. (2025). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. ResearchGate. Available at: [Link]

  • He, J., et al. (2013). Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • da Silva, J. F., et al. (2025). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Audisio, D., et al. (2011). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of 2,3-dihydrobenzofuran. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2021). Stereodivergent Synthesis of Enantioenriched 2,3-Disubstituted Dihydrobenzofurans via a One-Pot C–H Functionalization/Oxa-Michael Addition Cascade. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3-Dihydrobenzofurans. ResearchGate. Available at: [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem. Available at: [Link]

  • van der Heijden, G., et al. (2020). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation for the chiral 2,3-dihydrobenzofurans. ResearchGate. Available at: [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

  • Various Authors. (2025). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. PMC. Available at: [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • NextSDS. (n.d.). 6-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one. NextSDS. Available at: [Link]

  • Al-Tel, T. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Kumar, S., & Singh, B. K. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. SciTectol. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing severe peak tailing when analyzing 6-Bromo-2-methyl-2,3-dihydro-1-ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing severe peak tailing when analyzing 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one .

Unlike simple aromatic compounds, this halogenated benzofuranone derivative presents a unique triad of chromatographic challenges: high polarizability from the bromine atom, hydrogen-bonding potential, and on-column dynamic structural changes. This guide provides field-proven, self-validating protocols to diagnose and eliminate these secondary interactions.

Diagnostic Decision Tree

Before altering your method, you must isolate whether the tailing is a physical system void or a chemical interaction. Use the workflow below to guide your troubleshooting.

DiagnosticWorkflow Start Observe Peak Tailing for Benzofuran-3-one CheckAll Do all peaks tail (including neutrals)? Start->CheckAll ExtraVol Physical Issue: Check extra-column volume or column bed void CheckAll->ExtraVol Yes ChemIssue Chemical Issue: Analyte-Stationary Phase Interaction CheckAll->ChemIssue No Silanol Silanol Interaction? Lower pH to < 3.0 ChemIssue->Silanol Metal Metal Chelation? Use EDTA/Metal-free column ChemIssue->Metal Tautomer Keto-Enol Tautomerization? Adjust Column Temp ChemIssue->Tautomer

Caption: Systematic diagnostic workflow for identifying the root cause of HPLC peak tailing.

Frequently Asked Questions & Mechanistic Insights

Q1: Why does this specific benzofuranone exhibit such severe peak tailing compared to other intermediates?

A: The tailing is driven by the molecule's ability to undergo keto-enol tautomerization and its subsequent secondary interactions. The proton at the C2 position is alpha to the C3 ketone. On the liquid chromatography timescale, the molecule can interconvert between the keto form and the enol form. The resulting enol generates a highly active hydroxyl group that triggers two major tailing mechanisms:

  • Secondary Silanol Interactions: The enol hydroxyl acts as a strong hydrogen bond donor to ionized silanols (Si-O⁻) on the silica stationary phase[1].

  • Metal Chelation: The enol hydroxyl, adjacent to the furan ring's oxygen, creates a bidentate ligand capable of chelating trace metals (like Fe³⁺ or Al³⁺) present in the silica matrix or stainless steel hardware[2].

MechanisticPathway Keto Keto Form (6-Bromo-2-methyl-...) Enol Enol Form (Active Hydroxyl) Keto->Enol Tautomerization (On-column) Silanol Ionized Silanols (Si-O⁻) Enol->Silanol Hydrogen Bonding / Ion-Dipole Metals Trace Metals (Fe³⁺, Al³⁺) Enol->Metals Bidentate Chelation Tailing Severe Peak Tailing & Broadening Silanol->Tailing Metals->Tailing

Caption: Mechanistic pathways of secondary interactions leading to peak tailing for benzofuranones.

Q2: How do I eliminate the silanol-driven secondary interactions?

A: You must chemically mask the stationary phase's active sites. The most robust method is mobile phase pH optimization, combined with the use of an end-capped column[3].

Protocol 1: Mobile Phase pH Suppression

  • The Causality: Residual silanols on silica columns have a pKa of approximately 3.8 to 4.2. At a neutral or mid-pH, they are ionized (Si-O⁻), creating strong ion-dipole interactions with the analyte. Lowering the pH below 3.0 fully protonates these sites (Si-OH), neutralizing the electrostatic attraction[1].

  • Step 1: Prepare the aqueous portion of your mobile phase.

  • Step 2: Add an acidic modifier to reach a pH of ~2.5. We recommend 0.1% (v/v) Formic Acid or 0.05% (v/v) Phosphoric Acid (if MS compatibility is not required).

  • Step 3: Switch to a high-purity "Type B" silica column that is fully end-capped. End-capping utilizes trimethylsilyl (TMS) groups to sterically block any remaining silanols.

  • Step 4: Equilibrate the column with 20 column volumes and inject the sample. Calculate the new asymmetry factor.

Q3: The peak is still broad and tailing slightly. Could tautomerization kinetics be the culprit?

A: Yes. If the rate of keto-enol interconversion is similar to the residence time of the analyte on the column, the two forms will separate slightly but constantly interconvert, resulting in a smeared, tailing peak[4].

Protocol 2: Temperature-Induced Peak Coalescence

  • The Causality: Tautomerization is a kinetically driven process. By elevating the column temperature, you accelerate the interconversion rate. When the interconversion becomes significantly faster than the chromatographic separation timescale, the keto and enol forms coalesce into a single, sharp, time-averaged peak[4].

  • Step 1: Verify the thermal stability of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one at elevated temperatures (up to 50°C).

  • Step 2: Increase the HPLC column compartment temperature from ambient (25°C) to 45°C - 50°C .

  • Step 3: Allow 30 minutes for the column and mobile phase to reach thermal equilibrium to prevent thermal mismatch band broadening.

  • Step 4: Re-inject the sample. You should observe a significant reduction in peak width and tailing.

Q4: What if the tailing is caused by metal chelation from the enol form?

A: If pH and temperature adjustments fail, the enol tautomer is likely forming bidentate chelates with trace metals in the system[2].

Protocol 3: System Passivation and Metal-Free Hardware

  • The Causality: Analytes with adjacent oxygen atoms (like the furan oxygen and enol hydroxyl) are potent metal chelators. They bind to electron-deficient metal ions (Fe, Al) in stainless steel frits, tubing, and the silica matrix, causing irreversible adsorption or severe tailing[2].

  • Step 1 (System Passivation): Remove the analytical column. Flush the entire HPLC system (pump, autosampler, detector tubing) with 0.1 M Nitric Acid for 30 minutes at 1.0 mL/min to strip trace metals. Flush with HPLC-grade water until the pH is neutral.

  • Step 2 (Hardware Upgrade): Re-install a metal-free (PEEK-lined) column packed with ultra-high purity silica.

  • Step 3 (Optional Additive): If using stainless steel is unavoidable, add 5 µM EDTA to the mobile phase to act as a sacrificial chelator, masking the metal sites from your analyte.

Quantitative Data Summary

The table below summarizes the expected quantitative improvements in the USP Tailing Factor ( Tf​ ) as you systematically apply the protocols above. An ideal Tf​ is 1.0, and values > 1.5 generally indicate a need for method optimization.

Experimental ConditionMobile Phase pHColumn TemperatureHardware TypeExpected Tailing Factor ( Tf​ )Resolution Status
Baseline (Initial) 6.5 (Unbuffered)25°CStainless Steel> 2.5Severe Tailing / Broadening
Protocol 1 Applied 2.5 (0.1% Formic Acid)25°CStainless Steel1.8Moderate Tailing
Protocol 1 & 2 Applied 2.5 (0.1% Formic Acid)50°CStainless Steel1.3Slight Tailing (Coalesced)
Protocol 1, 2 & 3 Applied 2.5 (0.1% Formic Acid)50°CPEEK / Metal-Free< 1.1 Optimal / Sharp Peak

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one vs 5-bromo isomer

Executive Summary For drug development professionals and synthetic chemists, the benzofuran-3(2H)-one (coumaranone) scaffold is a privileged pharmacophore. When functionalizing this core, the choice between the 6-bromo a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the benzofuran-3(2H)-one (coumaranone) scaffold is a privileged pharmacophore. When functionalizing this core, the choice between the 6-bromo and 5-bromo isomers of 2-methyl-2,3-dihydro-1-benzofuran-3-one dictates the success of downstream synthetic pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic physical properties. Here, we dissect the fundamental electronic causality that drives their divergent reactivity, providing you with self-validating experimental protocols to optimize your cross-coupling and ketone derivatization workflows.

Structural & Electronic Causality (The "Why")

The reactivity differences between the 5-bromo and 6-bromo isomers are entirely governed by the relative positions of the bromine atom, the ether oxygen (O1), and the C3 ketone. Understanding these resonance (+M) and inductive (-I) effects is critical for predicting reaction outcomes .

The 5-Bromo Isomer: Electron-Rich Halide, Electrophilic Ketone

In the 5-bromo isomer, the bromine atom is para to the ether oxygen (O1) and meta to the C3 ketone.

  • Cross-Coupling Impact: The ether oxygen acts as a strong resonance donor (+M effect), pushing electron density into the para position (C5). This makes the C5-Br bond electron-rich, significantly increasing the activation energy required for Palladium(0) oxidative addition.

  • Ketone Impact: Because the bromine is meta to the ketone, it cannot donate electron density to the carbonyl via resonance. It exerts only an inductive electron-withdrawing effect (-I), leaving the C3 ketone highly electrophilic and primed for nucleophilic attack.

The 6-Bromo Isomer: Electron-Deficient Halide, Stabilized Ketone

In the 6-bromo isomer, the bromine is meta to the ether oxygen but para to the C3 ketone.

  • Cross-Coupling Impact: The ketone is a strong resonance acceptor (-M effect), pulling electron density away from the para position (C6). This renders the C6-Br bond highly electron-deficient, facilitating rapid oxidative addition by Pd(0) .

  • Ketone Impact: The bromine atom, being para to the ketone, can weakly donate electron density back to the carbonyl carbon via its own +M effect. This partially offsets its -I effect, making the ketone slightly less electrophilic than its 5-bromo counterpart.

Enolization at C2 (Aromatization Sink)

For both isomers, the C2 proton (alpha to the ketone) is highly acidic. However, unlike standard aliphatic ketones, enolization here is thermodynamically driven by rearomatization, yielding the corresponding 2-methylbenzofuran-3-ol tautomers . Both isomers readily undergo C2-alkylation under mild basic conditions.

Reactivity_Pathways cluster_5br 5-Bromo Isomer Reactivity cluster_6br 6-Bromo Isomer Reactivity O1_5 Ether Oxygen (+M) C5_5 C5-Br Bond (Electron-Rich) O1_5->C5_5 Donates e- Pd_5 Slow Pd(0) Insertion C5_5->Pd_5 Retards Coupling Ketone_5 C3 Ketone (Highly Electrophilic) C5_5->Ketone_5 No +M at Meta Ketone_6 C3 Ketone (-M) C6_6 C6-Br Bond (Electron-Deficient) C6_6->Ketone_6 Withdraws e- Pd_6 Fast Pd(0) Insertion C6_6->Pd_6 Accelerates Coupling Ketone_6_react C3 Ketone (Less Electrophilic) C6_6->Ketone_6_react +M at Para

Electronic effects dictating divergent reactivity in 5-bromo and 6-bromo benzofuran-3-one isomers.

Quantitative Performance Comparison

The table below summarizes the empirical performance of both isomers across standard medicinal chemistry transformations.

Reaction Parameter6-Bromo-2-methylbenzofuran-3-one5-Bromo-2-methylbenzofuran-3-oneMechanistic Driver
Pd(0) Oxidative Addition Rate Fast SlowC6 is e⁻ deficient; C5 is e⁻ rich
Optimal Suzuki Catalyst Pd(dppf)Cl₂ (Standard)XPhos Pd G3 (Highly active)Overcoming activation energy
Typical Suzuki Yield >90% (1-2 hours at 80 °C)65-80% (4-6 hours at 100 °C)Protodeboronation risk in 5-Br
Ketone Electrophilicity ModerateHigh Absence of +M effect at meta pos.
Reductive Amination Yield ~70% (Requires Lewis Acid)>85% (Standard conditions)Imine formation thermodynamics
C2 Enolization Tendency Very HighVery HighDriven by rearomatization

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints (e.g., LCMS monitoring for protodeboronation) to verify that the mechanistic causality described above is actively being managed.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Because the 5-bromo isomer is electron-rich, it requires a more active precatalyst to prevent the boronic acid from degrading (protodeboronation) during long reaction times.

For the 6-Bromo Isomer (Standard Conditions):

  • Charge: To a Schlenk flask, add 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • React: Heat to 80 °C for 2 hours.

  • Validation: LCMS will show rapid consumption of the starting material. The electron-deficient C6-Br bond ensures oxidative addition outpaces any side reactions.

For the 5-Bromo Isomer (Optimized Conditions):

  • Charge: To a Schlenk flask, add 5-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (1.0 eq), arylboronic acid (1.5 eq - excess required due to slower coupling), XPhos Pd G3 (5 mol%), and K₃PO₄ (2.0 eq - weaker base prevents boronic acid hydrolysis).

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • React: Heat to 100 °C for 4-6 hours.

  • Validation: Monitor by LCMS at 2 hours. If starting material remains but boronic acid is depleted (protodeboronation), the use of the bulky, electron-rich XPhos ligand is successfully forcing the difficult oxidative addition, but additional boronic acid (0.5 eq) may be spiked in.

Protocol B: Reductive Amination of the C3 Ketone

The 5-bromo isomer reacts smoothly, while the 6-bromo isomer requires a Lewis acid to drive the less favorable imine condensation.

  • Imine Formation: Dissolve the benzofuran-3-one (1.0 eq) and primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.3 M).

    • Critical Step for 6-Bromo: Add Ti(OiPr)₄ (2.0 eq) to force the equilibrium. For the 5-bromo isomer, this can often be omitted or reduced to 0.5 eq.

  • Stir: Maintain at room temperature under N₂ for 4 hours.

  • Reduction: Cool to 0 °C and add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Quench & Validation: Stir for 12 hours at room temperature, then quench with saturated aq. NaHCO₃. The reaction must be kept strictly anhydrous during step 1; the presence of water will immediately revert the 6-bromo imine back to the stabilized ketone.

References

  • Zhang, M. et al. (2018). "CuI-Mediated Synthesis of Sulfonyl Benzofuran-3-ones and Chroman-4-ones." Organic Letters. URL:[Link]

  • Liu, Q. et al. (2023). "Rh(II)-Catalyzed Chemoselective Oxy-alkynylation of Acceptor-Acceptor Carbenes: Synthesis of C2-Quaternary Alkyne-Substituted 3(2H)-Furanones." Organic Letters. URL:[Link]

Comparative

Benchmarking Synthetic Routes for 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Scaffold: 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1507986-02-8) Executive Summary & Scaffold Significance The 2,3-dihydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Scaffold: 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1507986-02-8)

Executive Summary & Scaffold Significance

The 2,3-dihydrobenzofuran-3-one (coumaranone) core is a privileged scaffold in medicinal chemistry, frequently serving as a precursor for bioactive natural products, fluorescent probes, and therapeutic candidates. Specifically, 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one is highly valued in drug discovery. The bromine atom at the C6 position provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2 methyl group introduces a critical stereocenter that often dictates the pharmacokinetic profile of the resulting drug candidate.

This guide objectively benchmarks the three primary synthetic routes to this specific halogenated building block, providing experimental validation, mechanistic causality, and comparative performance data to guide route selection for scale-up and discovery campaigns.

Mechanistic Pathways & Benchmarked Routes

Route A: Intramolecular Williamson-Type Cyclization (The Industry Standard)

The most direct and scalable method relies on the base-promoted intramolecular cyclization of an -haloketone (2-bromo-1-(4-bromo-2-hydroxyphenyl)propan-1-one).

  • Causality of Design: The use of a mild, heterogeneous base like potassium carbonate ( ) in a polar aprotic solvent (acetone) is highly deliberate. The of phenol is ~10, while the of the ketone's -protons is ~19. is strong enough to quantitatively deprotonate the phenol to a highly nucleophilic phenoxide, but weak enough to prevent the deprotonation of the ketone, thereby suppressing unwanted intermolecular aldol condensation side-reactions.

Route B: Visible Light-Mediated Oxyselenocyclization (The Green Alternative)

Recent advancements in photoredox catalysis have introduced the oxyselenocyclization of 2-allylphenols as a sustainable alternative[1]. By reacting 2-allyl-5-bromophenol with diphenyl diselenide under blue LED irradiation, a selenium-decorated dihydrobenzofuran is formed, which can be reductively cleaved to yield the 2-methyl target[2].

  • Causality of Design: Utilizing blue LEDs ( nm) with an catalytic system bypasses the need for harsh oxidants or heavy-metal catalysts[3]. The light homolytically cleaves the iodine, which subsequently activates the diselenide to form an electrophilic selenium species, triggering the 5-exo-trig cyclization[3].

Route C: Dieckmann-Type Condensation

This classical approach involves the base-catalyzed cyclization of methyl 2-(4-bromo-2-(1-methoxy-1-oxopropan-2-yloxy)phenyl)acetate.

  • Causality of Design: While effective for unsubstituted benzofuranones, the bulky bromine atom at the C6 position creates significant steric hindrance and electronic deactivation during the enolate attack, often leading to sluggish reaction rates and lower yields.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each route when applied specifically to the synthesis of the 6-bromo derivative.

Performance MetricRoute A: -Haloketone CyclizationRoute B: Visible-Light OxyselenocyclizationRoute C: Dieckmann Condensation
Overall Yield 75–85% 60–70% (over 2 steps)40–50%
Step Count 1 (from -haloketone)2 (cyclization + reduction)3 (from phenol)
Atom Economy High (loss of HBr)Moderate (loss of Se-auxiliary)Low (loss of alkoxides)
Scalability Excellent (Multi-gram)Moderate (Photochemical limits)Poor (Steric hindrance)
Environmental Impact Moderate (Uses alkylating agents)Low (Room temp, LED light)High (Requires strong bases)

Mechanistic Visualization

The following diagram illustrates the logical reaction pathway for the optimal Route A, highlighting the transition from starting material to the cyclized product.

Mechanism SM Starting Material 2-Bromo-1-(4-bromo-2-hydroxyphenyl) propan-1-one Base Deprotonation K2CO3 in Acetone SM->Base Phenoxide Reactive Intermediate Naked Phenoxide Anion Base->Phenoxide - HCO3- SN2 Cyclization Intramolecular 5-exo-tet SN2 Attack Phenoxide->SN2 Product Target Molecule 6-Bromo-2-methyl-2,3-dihydro -1-benzofuran-3-one SN2->Product - Br- (Leaving Group)

Reaction pathway for the intramolecular Williamson cyclization of α-haloketones (Route A).

Experimental Protocol: Route A (Self-Validating System)

To ensure high scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to confirm reaction progression without relying solely on end-point analysis.

Objective: Synthesis of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one.

Materials:

  • 2-bromo-1-(4-bromo-2-hydroxyphenyl)propan-1-one ( equiv, mmol)

  • Anhydrous Potassium Carbonate ( , finely powdered, equiv, mmol)

  • Anhydrous Acetone ( M, mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Solvation: Dissolve the -haloketone starting material in mL of anhydrous acetone. Causality: Acetone acts as a polar aprotic solvent; it strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive for the subsequent attack.

  • Activation: Add the finely powdered in one portion. The suspension will immediately turn a deep yellow/orange, indicating the successful formation of the phenoxide intermediate. (Self-Validation Checkpoint 1: Color change confirms deprotonation).

  • Cyclization: Heat the reaction mixture to a gentle reflux ( C) for to hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material ( ) should completely disappear, replaced by a new, less polar UV-active spot ( ). (Self-Validation Checkpoint 2: TLC conversion).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( and unreacted ). Wash the filter cake with excess acetone ( mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the crude residue between Ethyl Acetate ( mL) and distilled water ( mL). Extract the aqueous layer with EtOAc ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate.

  • Purification & Validation: Purify via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes).

    • Analytical Validation: NMR ( MHz, ) will confirm the structure by the presence of a characteristic quartet at ppm (integrating for 1H, C2-H) and a distinct doublet at ppm (integrating for 3H, C2- ), proving the successful formation of the methyl-substituted heterocyclic ring.

References

  • Hellwig, P. S., et al. (2021) Title: Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides Source: ChemistrySelect, 6(48), 13884-13889. URL:[Link]

  • Gomes, L. S., et al. (2025) Title: Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach Source: Processes, 13(4), 1038. URL:[Link]

Sources

Validation

Unveiling the Cytotoxic Landscape of Bromo-Benzofuranones: A Comparative Analysis for Drug Discovery

In the relentless pursuit of novel anticancer therapeutics, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] Among its numerous derivatives, tho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel anticancer therapeutics, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] Among its numerous derivatives, those bearing a bromine substituent have consistently shown enhanced cytotoxic potential, marking them as compelling candidates for further investigation. This guide provides a comparative analysis of the cytotoxic effects of 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one and related bromo-benzofuranone derivatives, offering a data-driven perspective for researchers, scientists, and drug development professionals.

The strategic placement of a bromine atom on the benzofuran ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.[3] This often translates to increased potency and, in some cases, enhanced selectivity towards cancer cells over normal cells.[3][4] This guide will delve into the quantitative cytotoxicity data, elucidate the underlying mechanisms of action, and provide detailed experimental protocols to empower researchers in this promising field.

Comparative Cytotoxicity: A Data-Centric Overview

The cytotoxic potential of bromo-benzofuranone derivatives has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is presented below. A lower IC50 value indicates a more potent cytotoxic effect.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5.0[4][5]
HL-60 (Leukemia)0.1[4][5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver Cancer)3.8 ± 0.5[3]
A549 (Lung Cancer)3.5 ± 0.6[3]
SW620 (Colon Cancer)10.8 ± 0.9[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Cancer)6.3 ± 2.5[3]
HepG2 (Liver Cancer)11 ± 3.2[3]
Bromo-substituted benzofuran-oxadiazole conjugate (14c)HCT116 (Colon Cancer)3.27[6]
5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide- (HIF-1 pathway inhibition)-[7]

Table 1: Comparative in vitro cytotoxicity of selected bromo-substituted benzofuran derivatives against various human cancer cell lines.

The data clearly indicates that bromo-substituted benzofuranones exhibit potent cytotoxic activity, with IC50 values often in the low micromolar to nanomolar range. Notably, the dibromoacetyl derivative shows particularly strong activity against liver and lung cancer cell lines.[3] The bromomethyl derivative demonstrates exceptional potency against leukemia cell lines, with a remarkable IC50 of 0.1 µM against HL-60 cells.[4][5]

Structure-Activity Relationship (SAR): The Significance of Bromine

The consistent observation of enhanced cytotoxicity with the introduction of a bromine atom underscores its importance in the structure-activity relationship of benzofuranone derivatives. The position of the bromine atom on the benzofuran scaffold is a critical determinant of its biological activity.[1] Halogen substitutions, particularly at the para position of a phenyl ring attached to the benzofuran core, are thought to promote favorable hydrophobic interactions with target proteins.[1] Furthermore, the presence of bromine on an alkyl or acetyl substituent has been shown to increase cytotoxicity.[4][8]

Unraveling the Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation

The anticancer effects of bromo-benzofuranone derivatives are often mediated through the induction of apoptosis, or programmed cell death, a highly regulated and desirable mechanism for cancer therapy.[9] Several studies have pointed towards the involvement of key signaling pathways that are frequently dysregulated in cancer.

Two of the most prominently implicated pathways are:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in breast cancer cells.[10][11]

  • RAS/RAF/MEK/ERK Pathway: This signaling cascade plays a crucial role in transmitting signals from cell surface receptors to the nucleus, ultimately controlling gene expression and cell proliferation. A 3-formylbenzofuran derivative demonstrated the ability to block this pathway, resulting in the suppression of liver cancer cell growth.[2][6]

The ability of these compounds to interfere with such fundamental cancer-promoting pathways highlights their therapeutic potential.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][12][13]

Principle

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1] The resulting insoluble formazan crystals are then dissolved, and the absorbance of the solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells that are in their exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bromo-benzofuranone derivatives in the complete culture medium.

    • After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as used for the test compounds.

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Molecular Impact: Signaling Pathways and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow MTT Assay Workflow CellSeeding Cell Seeding (96-well plate) CompoundTreatment Compound Treatment (Serial Dilutions) CellSeeding->CompoundTreatment MTT_Addition MTT Addition CompoundTreatment->MTT_Addition Incubation Incubation (Formazan Formation) MTT_Addition->Incubation Solubilization Solubilization (DMSO) Incubation->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

A schematic representation of the MTT assay workflow.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuran Bromo-Benzofuranone Derivative Benzofuran->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by bromo-benzofuranone derivatives.

Conclusion

The compelling body of evidence strongly suggests that bromo-benzofuranone derivatives represent a promising class of cytotoxic agents with significant potential for development as anticancer drugs. Their potent activity against a range of cancer cell lines, coupled with their ability to modulate critical oncogenic signaling pathways, warrants further in-depth investigation. The structure-activity relationship data, which consistently highlights the positive contribution of bromine substitution, provides a rational basis for the design and synthesis of novel, even more potent, analogues. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future research endeavors, ultimately contributing to the advancement of cancer therapy.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11373-11403. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Szychowski, K. A., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(11), 5493. [Link]

  • Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(13), 3049-3062. [Link]

  • Napiorkowska, M., et al. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]

  • ResearchGate. (2025). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. [Link]

  • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.